molecular formula C7H18N4O B035039 beta-Lysylmethanediamine CAS No. 102674-90-8

beta-Lysylmethanediamine

Cat. No. B035039
M. Wt: 174.24 g/mol
InChI Key: CRSXNVVRUNDJIA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Lysylmethanediamine (BLMD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BLMD is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body. BLMD has been shown to have several unique properties that make it a promising candidate for various research applications.

Scientific Research Applications

Interaction with Proteins

  • Beta-Lysylmethanediamine (β-LM) has been studied for its interactions with various proteins. For instance, a study explored the interactions between β-LM and β-lactoglobulin (β-LG), a whey protein. This interaction is significant for creating protein-based protection and delivery systems for compounds like β-LM (Wang, Zhou, Wang, Sun, & Guo, 2019).

Enzyme Activity Regulation

  • β-LM has been observed to influence enzyme activities. A study demonstrated that transforming growth factor-beta 1 (TGF-beta 1) regulates lysyl oxidase secretion from vascular smooth muscle cells. Lysyl oxidase, which β-LM may interact with, is crucial for collagen and elastin cross-linking in the extracellular matrix (Shanley et al., 1997).

Inhibition of Bone Resorption

  • β-LM analogs like Tosyl-lysylchloromethane have been used to study the inhibition of bone resorption. These compounds are known to inhibit thiol proteinases, potentially affecting lysosomal activity in bone tissues (Delaisse, Eeckhout, & Vaes, 1980).

Antimetabolite Activity

  • The antimetabolite activity of β-LM analogs has been studied, particularly their influence on lysine incorporation into proteins. This can provide insights into how β-LM or its derivatives might impact metabolic processes in cells (Rabinovitz & Tuve, 1959).

Impact on Blood Pressure and Vascular Collagen

  • β-LM derivatives have been shown to affect blood pressure and vascular collagen in hypertensive rats. This is critical for understanding the role of β-LM in vascular biology and potential therapeutic applications (Iwatsuki, Cardinale, Spector, & Udenfriend, 1977).

Role in Protein Synthesis

  • β-LM's involvement in protein synthesis, particularly in the context of pyrrolysyl-tRNA synthetase, has been explored. This is important for understanding the biosynthesis of proteins and the role of β-LM in this process (Yanagisawa et al., 2008).

Catalysis in Organic Synthesis

  • β-LM has been studied in the context of catalysis, particularly in one-pot synthesis processes. This highlights its potential role in facilitating chemical reactions in organic synthesis (Brahmachari & Das, 2014).

Alzheimer's Disease Research

  • Research has explored the dissolution of fibrillar aggregation of beta-amyloid peptide by compounds like poly-L-lysine, providing insights into potential therapeutic applications of β-LM derivatives in Alzheimer's disease (Nguyen, Gendrault, & Wolff, 2002).

Suicide Inhibitors of Enzymes

  • β-LM derivatives have been studied as suicide inhibitors of enzymes like lysyl oxidase. This is crucial for understanding their potential role in treating diseases involving collagen and elastin cross-linking (Tang, Simpson, & Kagan, 1984).

Role in Cell Signaling and Apoptosis

  • The influence of β-LM on cell signaling and apoptosis has been studied, particularly in the context of lysophosphatidic acid acyltransferase beta. This research is important for understanding the role of β-LM in cell survival and death processes (Coon et al., 2003).

properties

CAS RN

102674-90-8

Product Name

beta-Lysylmethanediamine

Molecular Formula

C7H18N4O

Molecular Weight

174.24 g/mol

IUPAC Name

(3R)-3,6-diamino-N-(aminomethyl)hexanamide

InChI

InChI=1S/C7H18N4O/c8-3-1-2-6(10)4-7(12)11-5-9/h6H,1-5,8-10H2,(H,11,12)/t6-/m1/s1

InChI Key

CRSXNVVRUNDJIA-ZCFIWIBFSA-N

Isomeric SMILES

C(C[C@H](CC(=O)NCN)N)CN

SMILES

C(CC(CC(=O)NCN)N)CN

Canonical SMILES

C(CC(CC(=O)NCN)N)CN

Other CAS RN

102674-90-8

synonyms

3,6-diamino-N-(aminomethyl)hexanamide
bellenamine
beta-lysylmethanediamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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